molecular formula C22H21BrN2O4S B3650780 N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3650780
M. Wt: 489.4 g/mol
InChI Key: SOZXYZZFIVJOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline under basic conditions to form N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.

    Acylation reaction: The sulfonamide is then reacted with 4-bromoaniline and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamides like sulfamethoxazole or sulfanilamide.

    Uniqueness: The presence of the bromine atom and the methoxy group provides unique chemical properties that can be exploited for specific applications.

Highlighting Uniqueness

    Bromine Atom: Provides sites for further functionalization.

    Methoxy Group: Can influence the compound’s solubility and reactivity.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-16-7-13-19(14-8-16)30(27,28)25(20-5-3-4-6-21(20)29-2)15-22(26)24-18-11-9-17(23)10-12-18/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZXYZZFIVJOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE
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N-(4-BROMOPHENYL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE

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